molecular formula C23H19ClN2O3S B11427331 8-chloro-2-methyl-3-(4-methylphenyl)-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

8-chloro-2-methyl-3-(4-methylphenyl)-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11427331
M. Wt: 438.9 g/mol
InChI Key: GPAFUZMFBZLSSU-UHFFFAOYSA-N
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Description

8-chloro-2-methyl-3-(4-methylphenyl)-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with a unique structure that combines elements of benzoxadiazocin and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methyl-3-(4-methylphenyl)-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps:

    Formation of the Benzoxadiazocin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazocin core.

    Introduction of the Thienylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the thienyl group is introduced using thienyl chloride and a Lewis acid catalyst like aluminum chloride.

    Chlorination and Methylation: The chlorination and methylation steps are usually performed using reagents such as thionyl chloride and methyl iodide, respectively, under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 8-chloro-2-methyl-3-(4-methylphenyl)-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity, either as an agonist or antagonist.

    Signal Transduction Interference: The compound might interfere with intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocins: Compounds with similar core structures but different substituents.

    Thienylcarbonyl Derivatives: Compounds with the thienylcarbonyl group attached to different cores.

    Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.

Uniqueness

The uniqueness of 8-chloro-2-methyl-3-(4-methylphenyl)-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

4-chloro-9-methyl-10-(4-methylphenyl)-12-(thiophene-2-carbonyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C23H19ClN2O3S/c1-14-5-8-16(9-6-14)26-22(28)25(21(27)20-4-3-11-30-20)18-13-23(26,2)29-19-10-7-15(24)12-17(18)19/h3-12,18H,13H2,1-2H3

InChI Key

GPAFUZMFBZLSSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3CC2(OC4=C3C=C(C=C4)Cl)C)C(=O)C5=CC=CS5

Origin of Product

United States

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